molecular formula C21H24ClNO4S B13727959 Fmoc-DL-methionine methylsulfonium chloride

Fmoc-DL-methionine methylsulfonium chloride

Cat. No.: B13727959
M. Wt: 421.9 g/mol
InChI Key: ZATIOESGNXCBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-DL-methionine methylsulfonium chloride is a biochemical compound used primarily in proteomics research. It has the molecular formula C21H24ClNO4S and a molecular weight of 421.94 . This compound is known for its role in peptide synthesis and as a protecting group for amino acids.

Preparation Methods

The synthesis of Fmoc-DL-methionine methylsulfonium chloride involves several steps. The starting material, DL-methionine, undergoes methylation to form DL-methionine methylsulfonium chloride. This intermediate is then reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions to yield the final product . Industrial production methods typically involve large-scale synthesis using automated peptide synthesizers to ensure high purity and yield.

Chemical Reactions Analysis

Fmoc-DL-methionine methylsulfonium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. Major products formed from these reactions include sulfoxides, sulfones, and thioethers.

Scientific Research Applications

Fmoc-DL-methionine methylsulfonium chloride is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Fmoc-DL-methionine methylsulfonium chloride involves its role as a protecting group. The Fmoc group protects the amino group of methionine during peptide synthesis, preventing unwanted side reactions. The sulfonium group enhances the stability of the compound, making it suitable for use in various chemical reactions .

Comparison with Similar Compounds

Fmoc-DL-methionine methylsulfonium chloride is unique due to its dual functionality as a protecting group and a stable intermediate. Similar compounds include:

These comparisons highlight the unique stability and versatility of this compound in peptide synthesis and other applications.

Properties

Molecular Formula

C21H24ClNO4S

Molecular Weight

421.9 g/mol

IUPAC Name

[3-carboxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-dimethylsulfanium;chloride

InChI

InChI=1S/C21H23NO4S.ClH/c1-27(2)12-11-19(20(23)24)22-21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18;/h3-10,18-19H,11-13H2,1-2H3,(H-,22,23,24,25);1H

InChI Key

ZATIOESGNXCBQW-UHFFFAOYSA-N

Canonical SMILES

C[S+](C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[Cl-]

Origin of Product

United States

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